Mmp-8 inhibitor i

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MMP-8 Inhibitor I is a selective inhibitor of the enzyme matrix metalloproteinase-8 (MMP-8), also known as neutrophil collagenase. This enzyme plays a crucial role in the degradation of interstitial collagens, particularly type I collagen. MMP-8 is involved in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MMP-8 Inhibitor I involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically includes:

Formation of the Core Structure: The core structure of the inhibitor is synthesized through a series of organic reactions, such as condensation and cyclization.

Functional Group Modifications: The core structure is then modified by introducing specific functional groups that enhance its inhibitory activity against MMP-8.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and employing efficient purification methods to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Arten von Reaktionen: MMP-8-Inhibitor I unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Der Inhibitor kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitutionsmittel: Verschiedene Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Versionen von MMP-8-Inhibitor I mit veränderten funktionellen Gruppen, die zur Untersuchung von Struktur-Aktivitätsbeziehungen und zur Steigerung der Wirksamkeit der Verbindung verwendet werden können.

Wissenschaftliche Forschungsanwendungen

MMP-8-Inhibitor I hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Inhibition von Matrixmetalloproteinasen und ihrer Rolle in verschiedenen chemischen Prozessen eingesetzt.

Biologie: Wird in der Forschung zu Gewebsumbau, Entzündungen und Wundheilung eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten wie Krebs, Arthritis und Herz-Kreislauf-Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung von Diagnoseinstrumenten und Therapeutika eingesetzt, die auf MMP-8 abzielen.

5. Wirkmechanismus

MMP-8-Inhibitor I übt seine Wirkung aus, indem er an die aktive Stelle des MMP-8-Enzyms bindet und so dessen Aktivität blockiert. Der Inhibitor interagiert mit dem Zinkion, das in der aktiven Stelle des Enzyms vorhanden ist, und verhindert, dass das Enzym Kollagen und andere Substrate spaltet. Diese Inhibition der MMP-8-Aktivität führt zu einer verringerten Gewebsdegradation und Entzündung .

Ähnliche Verbindungen:

MMP-1-Inhibitor: Hemmt Matrixmetalloproteinase-1, die ebenfalls Kollagen abbaut, aber eine andere Substratspezifität aufweist.

MMP-9-Inhibitor: Zielt auf Matrixmetalloproteinase-9, die am Abbau von Gelatine und anderen extrazellulären Matrixkomponenten beteiligt ist.

MMP-13-Inhibitor: Hemmt Matrixmetalloproteinase-13, die eine Rolle beim Knorpelabbau spielt.

Einzigartigkeit von MMP-8-Inhibitor I: MMP-8-Inhibitor I ist aufgrund seiner hohen Selektivität für MMP-8 einzigartig, was ihn zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle dieses Enzyms in verschiedenen physiologischen und pathologischen Prozessen macht. Im Gegensatz zu anderen Inhibitoren beeinflusst MMP-8-Inhibitor I die Aktivität anderer Matrixmetalloproteinasen nicht signifikant, was das Risiko von Off-Target-Effekten verringert .

Wirkmechanismus

MMP-8 Inhibitor I exerts its effects by binding to the active site of the MMP-8 enzyme, thereby blocking its activity. The inhibitor interacts with the zinc ion present in the enzyme’s active site, preventing the enzyme from cleaving collagen and other substrates. This inhibition of MMP-8 activity leads to reduced tissue degradation and inflammation .

Vergleich Mit ähnlichen Verbindungen

MMP-1 Inhibitor: Inhibits matrix metalloproteinase-1, which also degrades collagen but has different substrate specificity.

MMP-9 Inhibitor: Targets matrix metalloproteinase-9, involved in the degradation of gelatin and other extracellular matrix components.

MMP-13 Inhibitor: Inhibits matrix metalloproteinase-13, which plays a role in cartilage degradation.

Uniqueness of MMP-8 Inhibitor I: this compound is unique due to its high selectivity for MMP-8, making it a valuable tool for studying the specific role of this enzyme in various physiological and pathological processes. Unlike other inhibitors, this compound does not significantly affect the activity of other matrix metalloproteinases, which reduces the risk of off-target effects .

Eigenschaften

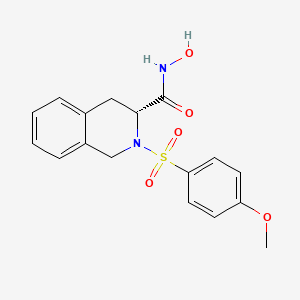

Molekularformel |

C17H18N2O5S |

|---|---|

Molekulargewicht |

362.4 g/mol |

IUPAC-Name |

(3R)-N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C17H18N2O5S/c1-24-14-6-8-15(9-7-14)25(22,23)19-11-13-5-3-2-4-12(13)10-16(19)17(20)18-21/h2-9,16,21H,10-11H2,1H3,(H,18,20)/t16-/m1/s1 |

InChI-Schlüssel |

PPELJLBDXLMTEW-MRXNPFEDSA-N |

SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NO |

Isomerische SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)NO |

Kanonische SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NO |

Sequenz |

X |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4R)-2-Pyrimidin-5-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1641503.png)

![2,6-diiodothieno[2,3-f][1]benzothiole](/img/structure/B1641506.png)